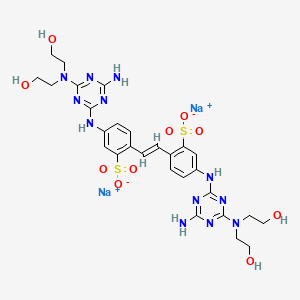

Fluorescent brightener 117

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorescent brightener 117, also known as an optical brightening agent, is a colorless to weakly colored organic compound. It absorbs ultraviolet light and re-emits it as visible blue light, making materials appear brighter and whiter. This compound is widely used in various industries, including textiles, detergents, and paper, to enhance the appearance of products by masking yellowing and improving brightness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 117 typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with cyanuric chloride. This reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on cyanuric chloride are replaced by amino groups from the stilbene derivative. The reaction conditions often include controlled temperatures and pH levels to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The use of solvents like diethylene glycol can enhance the yield and reduce reaction times. The final product is then dried and processed into a usable form for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescent brightener 117 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of inactive cis-stilbene derivatives.

Reduction: Involves the reduction of nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions are common, especially during its synthesis

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite is often used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Cyanuric chloride and various amines are used under controlled pH and temperature conditions

Major Products Formed:

Oxidation: Inactive cis-stilbene derivatives.

Reduction: Amino-stilbene derivatives.

Substitution: Triazine-stilbene derivatives

Applications De Recherche Scientifique

Fluorescent brightener 117 has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in the study of cell wall architecture and fungal cell quantification.

Medicine: Utilized in histopathology for diagnosing mycosis and pneumocystosis.

Industry: Widely used in the textile, detergent, and paper industries to enhance product appearance .

Mécanisme D'action

The mechanism of action of fluorescent brightener 117 involves the absorption of ultraviolet light (300-400 nm) and re-emission of visible blue light (400-500 nm). This fluorescence effect compensates for the yellowing of materials, making them appear whiter and brighter. The compound’s extended conjugation and aromaticity allow for efficient electron movement, which is crucial for its fluorescent properties .

Comparaison Avec Des Composés Similaires

Fluorescent brightener 117 can be compared with other similar compounds such as:

Fluorescent brightener 378: Known for its use in white luminescence applications.

Fluorescent brightener 4BK: Commonly used in textiles for its strong blue fluorescent light.

Fluorescent brightener OB-1: Used in plastics for its high thermal stability

Uniqueness: this compound stands out due to its high efficiency in absorbing ultraviolet light and re-emitting visible blue light, making it highly effective in enhancing the appearance of various materials. Its versatility in different applications, from textiles to medical diagnostics, highlights its unique properties .

Propriétés

Numéro CAS |

20182-55-2 |

|---|---|

Formule moléculaire |

C28H34N12Na2O10S2 |

Poids moléculaire |

808.8 g/mol |

Nom IUPAC |

disodium;5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C28H36N12O10S2.2Na/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;;/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);;/q;2*+1/p-2/b2-1+;; |

Clé InChI |

PDHPQRWCNQYKMJ-SEPHDYHBSA-L |

SMILES isomérique |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)